molecular formula C20H18O B8790652 4-(1,1-Diphenylethyl)phenol CAS No. 6938-97-2

4-(1,1-Diphenylethyl)phenol

Cat. No.: B8790652
CAS No.: 6938-97-2
M. Wt: 274.4 g/mol
InChI Key: QSMWZLKJBVJATE-UHFFFAOYSA-N
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Description

4-(1,1-Diphenylethyl)phenol is a synthetic phenolic compound of significant interest in chemical research and development. As a member of the phenol family, its structure suggests potential utility in various scientific applications, though its specific biological and chemical profile is an active area of investigation. Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are widely studied for their diverse properties. Researchers are exploring the potential of novel synthetic phenols, particularly in the field of drug discovery. For instance, structurally similar compounds, such as those with a 1-phenylethyl substitution on the phenol ring, have been investigated as potential inhibitors of viral proteins, including the SARS-CoV-2 nsp13 helicase, highlighting the value of this chemical class in developing new therapeutics . The core structure of polyphenols is known to confer antioxidant potential, often acting through mechanisms such as free radical scavenging by donating a proton from the hydroxyl group, resulting in a resonance-stabilized phenoxyl radical . This product is strictly intended for use in laboratory research settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all recommended safety protocols, including the use of personal protective equipment (PPE) to prevent skin and eye contact . Please note: The specific applications, mechanism of action, and research value for this compound are not fully established and are based on the known properties of analogous phenolic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6938-97-2

Molecular Formula

C20H18O

Molecular Weight

274.4 g/mol

IUPAC Name

4-(1,1-diphenylethyl)phenol

InChI

InChI=1S/C20H18O/c1-20(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-19(21)15-13-18/h2-15,21H,1H3

InChI Key

QSMWZLKJBVJATE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Pioneering Synthetic Routes

The foundational methods for synthesizing 4-(1,1-diphenylethyl)phenol have traditionally relied on classical organic reactions, primarily centered around the alkylation of phenol (B47542).

Friedel-Crafts Alkylation Approaches

The Friedel-Crafts alkylation stands as a cornerstone for the synthesis of this compound. nih.govrsc.org This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst. nih.govrsc.org In the context of this compound synthesis, phenol is reacted with an appropriate alkylating agent, such as 1,1-diphenylethylene (B42955).

A common approach involves heating 1,1-diphenylethylene and an excess of phenol in the presence of an acid catalyst like p-toluenesulfonic acid at elevated temperatures (140-150°C). prepchem.com After the reaction, the catalyst is neutralized, and the excess phenol is removed, typically by steam distillation, to yield the desired product. prepchem.com

The mechanism of the Friedel-Crafts alkylation begins with the generation of a carbocation electrophile from the alkylating agent, facilitated by the Lewis acid catalyst. jk-sci.com The electron-rich phenol ring then attacks this carbocation, leading to the formation of a new carbon-carbon bond and a carbocation intermediate. jk-sci.com Finally, deprotonation restores the aromaticity of the ring and regenerates the catalyst. jk-sci.com

Various Lewis acids can be employed as catalysts, and their activity can be broadly categorized as very active (e.g., AlCl₃, AlBr₃), moderately active (e.g., FeCl₃, SnCl₄), and mild (e.g., BCl₃, TiCl₄). jk-sci.com The choice of catalyst is crucial as it can influence the reaction rate and minimize potential side reactions, such as product equilibration. jk-sci.com However, a significant drawback of this method is the potential for over-alkylation, as the product is often more nucleophilic than the starting material, leading to the formation of unwanted byproducts. nih.govrsc.org

Table 1: Lewis Acid Catalysts for Friedel-Crafts Alkylation
Activity LevelExamples
Very ActiveAlCl₃, AlBr₃, GaCl₃, GaCl₂, SbF₅, MoCl₅
Moderately ActiveInCl₃, LnBr₃, SbCl₅, FeCl₃, AlCl₃-CH₃NO₂, SbF₅-CH₃NO₂
MildBCl₃, SnCl₄, TiCl₄, TiBr₄, FeCl₂

Data sourced from J&K Scientific LLC jk-sci.com

Alternative Alkylation Reactions for Phenol Derivatization

Beyond the classic Friedel-Crafts reaction, other alkylation strategies exist for the derivatization of phenols. These methods often aim to overcome some of the limitations of the Friedel-Crafts approach, such as catalyst deactivation and the generation of hazardous waste.

One such alternative involves the use of alcohols as alkylating agents in the presence of a suitable catalyst. For instance, the reaction of phenol with 1-phenylethanol (B42297) in the presence of a catalyst like triflic anhydride (B1165640) ([Tf₂O]) and a co-catalyst can lead to the formation of alkylated phenols. doi.org This "dehydrative alkylation" proceeds via the in-situ formation of a more reactive triflate intermediate. doi.org

Another approach utilizes organic bases to facilitate the alkylation of phenols. The deprotonation of the phenolic hydroxyl group with a strong base generates a phenolate (B1203915) anion, which is a potent nucleophile. sciforum.net This phenolate can then react with an alkyl halide in a nucleophilic substitution reaction. While mineral bases can be used, their low solubility in organic solvents can be problematic. sciforum.net Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and tetrabutylammonium (B224687) hydroxide (B78521) offer better solubility. sciforum.net

Modernized and Optimized Synthetic Protocols

In recent years, significant efforts have been directed towards developing more efficient, selective, and environmentally friendly methods for synthesizing this compound and related compounds.

Catalytic Synthesis Methods

Modern catalytic methods focus on the use of more advanced and reusable catalysts to improve reaction efficiency and reduce waste. Solid acid catalysts, for example, offer advantages over traditional homogeneous Lewis acids as they can be easily separated from the reaction mixture and potentially reused. whiterose.ac.uk Zeolites and silica-supported catalysts have shown promise in phenol alkylation reactions. jk-sci.comwhiterose.ac.uk

For instance, a silica (B1680970) gel-supported aluminum phenolate catalyst has been developed for the alkylation of phenols with alkenes. whiterose.ac.uk This catalyst demonstrated good activity and selectivity, with the ability to tune the product distribution by varying reaction conditions. whiterose.ac.uk Hafnium triflate (Hf(OTf)₄) has also been identified as an effective catalyst for the Friedel-Crafts alkylation of phenols with benzylic alcohols, leading to the synthesis of various bisphenols. diva-portal.org

Green Chemistry Approaches to Synthesis

The principles of green chemistry, which emphasize waste reduction, the use of less hazardous substances, and energy efficiency, are increasingly being applied to the synthesis of phenolic compounds. cinz.nzrsc.org

One green approach involves the use of biocatalysts, such as enzymes, to carry out chemical transformations. mdpi.com Lipases, for example, have been used in the synthesis of phenolic esters. mdpi.com While direct biocatalytic synthesis of this compound is not widely reported, the exploration of enzymes for related phenol derivatizations is an active area of research.

Another green strategy is the development of solvent-free or solvent-minimized reaction conditions. Microwave-assisted synthesis, for example, can significantly reduce reaction times and often eliminates the need for a solvent.

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages for chemical synthesis, including improved safety, better process control, and easier scalability. cinz.nzwuxiapptec.com The precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and purities. wuxiapptec.com

While specific applications of flow chemistry for the synthesis of this compound are not extensively documented in the provided search results, the technology has been successfully applied to a wide range of organic reactions, including hydrogenations, diazotizations, and oxidations, demonstrating its potential for optimizing the synthesis of this compound. wuxiapptec.com For instance, a continuous microflow system was developed for the synthesis of a related compound, 4-methyl-3-oxo-n-phenyl-pentanamide, significantly reducing the reaction time compared to batch methods. researchgate.net This highlights the potential for developing a continuous flow process for the synthesis of this compound, which could offer significant improvements in efficiency and safety.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the target compound, this compound, from crude reaction mixtures are critical steps to ensure a high degree of purity. The choice of method depends on the nature of the impurities, the scale of the synthesis, and the desired final purity. Commonly employed techniques include chromatographic separation and crystallization.

Chromatography is a cornerstone technique for the purification of phenolic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase. For substituted phenols like this compound, several chromatographic methods are applicable.

Column Chromatography: Adsorption column chromatography, typically using silica gel as the stationary phase, is a widely used method for the purification of phenol derivatives. doi.org The separation is based on the polarity of the compounds. A solvent system, or eluent, of appropriate polarity is chosen to move the components down the column at different rates. For alkylated phenols, non-polar to moderately polar solvent systems, such as gradients of ethyl acetate (B1210297) in petroleum ether or hexane, are effective. doi.org Other stationary phases like polyamide resin have also been used for phenolic compound separation. researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving high purity, particularly for analytical or small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase (RP) HPLC is the most common mode used for phenol derivatives. jrespharm.com In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.

For compounds structurally similar to this compound, scalable reverse-phase HPLC methods have been developed. sielc.comsielc.com These methods often employ a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com Gradient elution, where the composition of the mobile phase is changed over time, can be crucial for separating complex mixtures containing multiple whitening agents and preservatives alongside the target phenolic compound. jrespharm.com The development of newer stationary phases, such as biphenyl (B1667301) columns, has shown improved selectivity and resolution for phenolic compounds compared to traditional C18 columns. nih.gov

Table 1: Examples of Chromatographic Conditions for Purification of Substituted Phenols

TechniqueStationary PhaseMobile Phase/EluentAnalyte/Target Compound ClassReference
Flash Column ChromatographySilica Gel (200-300 mesh)Petroleum ether / Ethyl Acetate gradient (e.g., 40:1 or 20:1)Substituted Alkylated Phenols doi.org
Reverse-Phase HPLC (RP-HPLC)Newcrom R1Acetonitrile (MeCN), Water, Phosphoric Acid2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol sielc.com
Preparative RP-HPLCNewcrom R1Acetonitrile (MeCN), Water, Formic Acid (for MS compatibility)4-(1,1-Dimethylheptyl)phenol sielc.com
Gradient HPLCC18Acetonitrile, Water, Methanol (Gradient)Phenylethyl resorcinol (B1680541) in complex mixtures jrespharm.com
HPLCBiphenyl Core-ShellNot specifiedPhenolic Compounds from Olive Oil nih.gov

Crystallization is a powerful purification technique for solid compounds, capable of yielding high-purity material by separating the desired compound from soluble impurities.

Recrystallization from Solution: This is a conventional and highly effective method for purifying solid organic compounds. The process involves dissolving the crude product in a suitable hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is critical. For a related compound, 4-(1-phenylethyl)-1,3-resorcinol, recrystallization from solvents like toluene, n-hexane, n-heptane, or their mixtures has been reported to yield a final product with a purity greater than 99%. google.com Other solvent systems used for purifying phenol derivatives include ethanol/hexane and ethyl acetate/methanol mixtures. google.com The pure crystals are then isolated by filtration.

Melt Crystallization: This technique offers a solvent-free alternative for purifying thermally stable compounds. gea.com It is particularly advantageous for separating isomers with close boiling points or high-melting solids where distillation is problematic. gea.comgoogle.com The process involves melting the crude product and then slowly cooling it to induce crystallization of the desired compound. The impurities are concentrated in the remaining liquid phase. google.com This method can be performed in stages, including a "sweating" phase where the temperature is slightly raised to melt any remaining impurities that may have co-crystallized on the crystal surface. google.com Melt crystallization has been successfully applied to various alkylated phenols, achieving purities of at least 99%. google.com

Table 2: Crystallization Methods for Purification of Phenolic Compounds

MethodSolvent/ConditionsTarget Compound Class/ExampleAchieved PurityReference
RecrystallizationToluene, n-Hexane, n-Heptane, or their mixtures4-(1-phenylethyl)-1,3-resorcinol> 99% google.com
RecrystallizationEthanol/Hexane(1S, 2R)-2-[2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]isoindol-1,3-dioneNot specified google.com
RecrystallizationEthyl acetate/Methanol(1R, 2S)-2-amino-1-(4-hydroxyphenyl)propan-1-olNot specified google.com
Melt CrystallizationSolvent-free; involves controlled freezing and partial melting ("sweating")Alkylated phenols (e.g., 2,4,6-tri-(tert-butyl)phenol)≥ 99% google.com

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl group of a phenol (B47542) is a powerful activating group, directing electrophilic attack to the ortho and para positions. However, in 4-(1,1-diphenylethyl)phenol, the para position is blocked by the bulky 1,1-diphenylethyl group. Consequently, electrophilic substitution is directed exclusively to the ortho positions (positions 2 and 6) relative to the hydroxyl group. The large steric hindrance imposed by the 1,1-diphenylethyl group can, in some cases, reduce the reaction rate compared to less hindered phenols.

Halogenation Mechanisms

The halogenation of this compound proceeds via a typical electrophilic aromatic substitution mechanism. The hydroxyl group strongly activates the aromatic ring, making the reaction feasible even without a Lewis acid catalyst, which is often required for the halogenation of less activated aromatic compounds.

The mechanism involves the polarization of the halogen molecule (e.g., Br₂) as it approaches the electron-rich phenol ring. The π electrons of the aromatic ring attack the electrophilic halogen, forming a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, importantly, onto the oxygen atom of the hydroxyl group, which provides significant stabilization. The bulky 1,1-diphenylethyl group at the para position ensures that the halogen attacks at one of the ortho positions. chegg.comcdnsciencepub.com Finally, a base (which can be a solvent molecule or another species in the reaction mixture) removes a proton from the hydroxyl group or the carbon bearing the new halogen, restoring aromaticity and yielding the ortho-halogenated product.

Due to the high activation by the hydroxyl group, controlling the reaction to achieve mono-halogenation can be challenging, and poly-halogenation can occur, especially with reagents like aqueous bromine. mlsu.ac.in To favor mono-substitution, less polar solvents and controlled stoichiometry of the halogenating agent are typically employed.

Table 1: Halogenation of this compound

Halogenating AgentSolventExpected Major Product(s)
Br₂CCl₄ or CHCl₃2-Bromo-4-(1,1-diphenylethyl)phenol
N-Bromosuccinimide (NBS)CH₂Cl₂2-Bromo-4-(1,1-diphenylethyl)phenol
Cl₂CH₂Cl₂2-Chloro-4-(1,1-diphenylethyl)phenol

Nitration Pathways

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, another example of electrophilic aromatic substitution. The reaction is typically carried out using a nitrating agent, such as nitric acid (HNO₃), often in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).

The pathway begins with the attack of the electron-rich phenolic ring on the nitronium ion. Given that the para position is occupied, the attack occurs at the ortho position, leading to the formation of a resonance-stabilized carbocation intermediate. The stability of this intermediate is enhanced by the delocalization of the positive charge, including a significant contribution from a resonance structure where the charge resides on the hydroxyl oxygen. The bulky 1,1-diphenylethyl group sterically hinders the approach of the nitronium ion to the ortho positions, but the strong activating effect of the hydroxyl group still facilitates the reaction. google.com Deprotonation of the intermediate by a weak base (such as HSO₄⁻ or H₂O) restores aromaticity and yields 2-nitro-4-(1,1-diphenylethyl)phenol.

The regioselectivity of nitration in substituted phenols is influenced by both electronic and steric factors. dergipark.org.tr For 4-substituted phenols, nitration generally occurs at the ortho position. cdnsciencepub.comslideshare.net Various nitrating systems, such as metal nitrates, can be employed to achieve high regioselectivity for ortho-nitration. chegg.commasterorganicchemistry.com

Table 2: Nitration of this compound

Nitrating AgentCatalyst/SolventExpected Major Product
HNO₃ / H₂SO₄Acetic Acid2-Nitro-4-(1,1-diphenylethyl)phenol
NH₄NO₃ / KHSO₄CH₃CN2-Nitro-4-(1,1-diphenylethyl)phenol dergipark.org.tr
Ce(NH₄)₂(NO₃)₆ (CAN)NaHCO₃2-Nitro-4-(1,1-diphenylethyl)phenol slideshare.net

Sulfonation Reactions

Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out by heating the phenol with concentrated or fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form.

The mechanism follows the general pattern of electrophilic aromatic substitution. The π system of the phenol attacks the electrophilic sulfur atom of SO₃, leading to the formation of a resonance-stabilized sigma complex. As with halogenation and nitration, the attack is directed to the ortho position due to the para-substituent. A subsequent proton transfer restores the aromaticity of the ring, yielding this compound-2-sulfonic acid.

A key feature of sulfonation is its reversibility. wikipedia.org The position of the sulfonic acid group can be influenced by the reaction temperature. At lower temperatures, the kinetically controlled product is often the ortho isomer. At higher temperatures, the reaction becomes thermodynamically controlled, and rearrangement to the more stable para isomer can occur if the para position is available. In the case of this compound, the para position is blocked, so the ortho product is expected to be the major product under various conditions. quora.com

Table 3: Sulfonation of this compound

Sulfonating AgentTemperatureExpected Major Product
Concentrated H₂SO₄Low TemperatureThis compound-2-sulfonic acid
Fuming H₂SO₄ (H₂SO₄/SO₃)Room TemperatureThis compound-2-sulfonic acid

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key site for chemical modification, allowing for the formation of ethers and esters.

Etherification Reactions

Etherification of this compound is most commonly achieved through the Williamson ether synthesis. jk-sci.comlscollege.ac.in This method involves the deprotonation of the phenol with a base to form the corresponding phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide (or other substrate with a good leaving group) in an Sₙ2 reaction. masterorganicchemistry.comquora.combyjus.com

The first step is the treatment of this compound with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to generate the 4-(1,1-diphenylethyl)phenoxide ion. This phenoxide is a potent nucleophile. The phenoxide ion then undergoes nucleophilic attack on a primary or secondary alkyl halide. The reaction proceeds via a backside attack, leading to the formation of the corresponding ether and a halide salt as a byproduct. Due to the Sₙ2 nature of the reaction, it is most efficient with methyl and primary alkyl halides. Secondary alkyl halides may lead to some elimination byproducts, and tertiary alkyl halides will predominantly undergo elimination. lscollege.ac.in

Table 4: Williamson Ether Synthesis with this compound

Alkyl HalideBaseSolventExpected Ether Product
Methyl iodide (CH₃I)K₂CO₃Acetone1-(1,1-Diphenylethyl)-4-methoxybenzene
Ethyl bromide (CH₃CH₂Br)NaOHEthanol1-(1,1-Diphenylethyl)-4-ethoxybenzene
Benzyl chloride (C₆H₅CH₂Cl)K₂CO₃DMF1-(Benzyloxy)-4-(1,1-diphenylethyl)benzene

Esterification Processes

Esterification of this compound can be accomplished through several methods, including the Fischer esterification and the Mitsunobu reaction.

The Fischer esterification involves the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. msu.edumasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic hydroxyl group of the phenol then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. This reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant or the removal of water is typically employed. masterorganicchemistry.comorganic-chemistry.orgpearson.com

The Mitsunobu reaction provides a milder method for esterification, particularly useful for sterically hindered phenols. cdnsciencepub.comresearchgate.net This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate from the phenol, which is then attacked by the carboxylate anion. A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of configuration if the alcohol is chiral. cdnsciencepub.com For phenols, this is not a factor, but the mild conditions are advantageous.

Table 5: Esterification of this compound

ReagentsReaction TypeExpected Ester Product
Acetic acid, H₂SO₄ (cat.)Fischer Esterification4-(1,1-Diphenylethyl)phenyl acetate (B1210297)
Benzoic acid, H₂SO₄ (cat.)Fischer Esterification4-(1,1-Diphenylethyl)phenyl benzoate
Acetic acid, PPh₃, DEADMitsunobu Reaction4-(1,1-Diphenylethyl)phenyl acetate
Benzoic acid, PPh₃, DIADMitsunobu Reaction4-(1,1-Diphenylethyl)phenyl benzoate

Oxidation Pathways

The oxidation of this compound, a sterically hindered phenol, proceeds through pathways common to this class of compounds, often initiated by the formation of a phenoxyl radical. The presence of the bulky 1,1-diphenylethyl group at the para position influences the stability and subsequent reactions of this radical intermediate.

Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be employed to oxidize phenols. smolecule.com In the case of hindered phenols, oxidation can lead to the formation of quinones or related degradation products. The initial step in these oxidation reactions is typically a one-electron oxidation of the phenol (or its corresponding phenolate (B1203915) anion) to generate a phenoxyl radical. This radical is a key intermediate that dictates the subsequent product distribution.

One significant pathway for 4-alkylphenols is the formation of quinone methides. nih.govnih.gov Following the generation of the phenoxyl radical, a subsequent hydrogen atom abstraction from the benzylic position of the alkyl substituent can lead to the formation of a quinone methide. These are highly reactive electrophilic intermediates that can undergo various subsequent reactions, including nucleophilic attack. nih.govchim.it For this compound, however, the absence of a hydrogen atom at the benzylic position (the quaternary carbon) prevents the direct formation of a simple quinone methide through this mechanism. Instead, the phenoxyl radical may undergo rearrangement or coupling reactions.

The oxidation can also be initiated by enzymatic systems, such as cytochrome P450, which are known to metabolize 4-alkylphenols into reactive quinone methides. nih.govnih.gov

Reactions at the Diphenylethyl Moiety

The diphenylethyl substituent of this compound presents distinct sites for chemical modification, namely the alkyl chain and the two non-phenolic aromatic rings.

Alkyl Chain Modifications

Modifications targeting the ethyl portion of the 1,1-diphenylethyl group are influenced by the reactivity of the benzylic position. Although the quaternary carbon atom lacks a hydrogen, making it resistant to direct oxidation that is common for other alkylphenols, the surrounding chemical environment still allows for certain transformations. msu.edu Severe oxidative conditions, for instance with hot acidic permanganate, can lead to the degradation of alkyl side-chains on aromatic rings. msu.edulibretexts.org It is plausible that under such harsh conditions, the diphenylethyl moiety could undergo cleavage.

Aromatic Ring Functionalization on the Diphenyl Group

Functionalization of the two phenyl rings of the diphenylethyl group involves electrophilic aromatic substitution (EAS). However, these rings are non-activated, in stark contrast to the highly activated phenolic ring. The hydroxyl group of the phenol is a strong activating, ortho-, para-director for EAS. makingmolecules.comlibretexts.org Consequently, direct electrophilic attack (e.g., nitration, halogenation) on this compound would overwhelmingly favor substitution on the phenolic ring. libretexts.org

To achieve selective functionalization on the diphenyl group, a common strategy involves protecting the phenolic hydroxyl group. msu.edu Converting the hydroxyl group into an ester or ether functionality, such as an acetyl group, substantially attenuates its activating influence. libretexts.orgmsu.edu This deactivation of the phenolic ring allows for electrophilic substitution to be directed towards the less reactive, non-substituted phenyl rings of the diphenylethyl moiety under appropriate reaction conditions. Following the desired functionalization, the protecting group can be removed to regenerate the phenolic hydroxyl group.

Mechanistic Investigations through Kinetic and Spectroscopic Analysis

Kinetic and spectroscopic studies are crucial for understanding the complex reaction mechanisms of this compound, particularly in elucidating transient intermediates and identifying the slowest, rate-controlling steps of a reaction.

Elucidation of Reaction Intermediates

The oxidation of phenols is widely understood to proceed through short-lived, highly reactive intermediates. Spectroscopic methods, particularly electron paramagnetic resonance (EPR), are instrumental in detecting and characterizing radical species. In the oxidation of this compound, the primary intermediate is the corresponding phenoxyl radical. nih.govresearchgate.net This radical can be generated through chemical oxidation or electrochemically. researchgate.net

The formation of the phenoxyl radical often begins with the deprotonation of the phenol to a phenolate anion, especially in basic media. researchgate.net The negatively charged phenolate is significantly easier to oxidize than the neutral phenol, facilitating the one-electron transfer to form the phenoxyl radical. nih.govresearchgate.net

For many 4-alkylphenols, the phenoxyl radical can be a precursor to a quinone methide. nih.govnih.gov While direct formation is blocked for this compound, quinone methide-type structures could potentially form through rearrangement pathways. The existence of such transient species can often be inferred from the final product distribution or through trapping experiments with nucleophiles. nih.gov In some oxidation reactions of phenols, dihydroxycyclohexadienyl radicals and their corresponding peroxyl radicals have been identified as intermediates, particularly in reactions involving hydroxyl radicals and oxygen. rsc.org

Determination of Rate-Limiting Steps

In the oxidation of phenols, the initial step of forming the phenoxyl radical is often rate-limiting. nih.gov This can occur via a direct hydrogen atom transfer (HAT) or a proton-coupled electron transfer (PCET) mechanism. nih.govacs.org Kinetic studies, including the determination of kinetic isotope effects (KIE), are vital for distinguishing between these pathways. A significant KIE (where the reaction is slower with deuterium (B1214612) substitution at the O-H bond) indicates that the cleavage of this bond is involved in the rate-determining step. acs.orgrsc.org

For electrophilic aromatic substitution reactions, the rate-determining step is generally the initial attack of the electrophile on the aromatic ring to form the resonance-stabilized carbocation intermediate, known as an arenium or sigma complex. uomustansiriyah.edu.iqminia.edu.eg This step involves the temporary disruption of the ring's aromaticity and thus has a high activation energy. uomustansiriyah.edu.iq The subsequent deprotonation to restore aromaticity is a fast process. uomustansiriyah.edu.iq Therefore, for reactions like the nitration or halogenation of the diphenyl moiety (after protection of the phenol), the formation of the sigma complex on the non-activated phenyl ring would be the rate-limiting step.

The table below summarizes the key reactive species and intermediates discussed:

Compound/Intermediate NameFormula/Structure DescriptionRole in Reaction
This compoundC20H18OStarting Material
Potassium PermanganateKMnO4Oxidizing Agent
Chromium TrioxideCrO3Oxidizing Agent
4-(1,1-Diphenylethyl)phenoxyl radicalC20H17O•Key reaction intermediate in oxidation
Quinone MethideGeneral structure: 4-methylene-2,5-cyclohexadien-1-onePotential reactive intermediate class in phenol oxidation
Phenolate anionC20H17O-Intermediate, precursor to phenoxyl radical
Sigma Complex (Arenium Ion)C20H18E+ (cationic intermediate)Intermediate in electrophilic aromatic substitution

Derivatization and Structural Modifications of 4 1,1 Diphenylethyl Phenol

The chemical structure of 4-(1,1-diphenylethyl)phenol, also known as Bisphenol AP (BPAP), features two phenolic hydroxyl groups. These groups are the primary sites for chemical reactions, allowing for a wide range of derivatization and structural modifications. Such modifications are employed to alter the compound's physical and chemical properties, making it suitable for various industrial applications, particularly in the synthesis of polymers and specialty chemicals. BPAP's applications extend to the production of polyacrylates, polyethers, and polyetherimides. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(1,1-Diphenylethyl)phenol, ¹H and ¹³C NMR, supplemented by 2D techniques, provide unambiguous signal assignments.

The proton (¹H) NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic region would be complex, showing signals for the protons of the p-substituted phenol (B47542) ring and the two equivalent, unsubstituted phenyl rings. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl protons of the ethyl group would appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-OH 4.5 - 6.0 Broad Singlet 1H
Aromatic C-H (Phenyl Rings) 7.1 - 7.3 Multiplet 10H
Aromatic C-H (Phenol Ring, ortho to -C(Ph)₂) ~7.0 Doublet 2H
Aromatic C-H (Phenol Ring, ortho to -OH) ~6.7 Doublet 2H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the two unsubstituted phenyl rings are chemically equivalent, reducing the total number of expected signals. The carbon atom attached to the hydroxyl group (C-OH) is typically found at a high chemical shift (downfield). hw.ac.uk Quaternary carbons, those without attached protons, generally show weaker signals. hw.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH (Phenol Ring) 150 - 155
Quaternary C (ipso, Phenyl Rings) 147 - 150
Quaternary C (para, Phenol Ring) 138 - 142
Aromatic CH (Phenyl Rings) 126 - 130
Aromatic CH (Phenol Ring) 114 - 116, 129 - 131
Quaternary C (Ethyl Group) 50 - 55

Note: Predicted values are based on standard chemical shift tables and additivity rules. The signals for the phenyl and phenol ring carbons would resolve into several distinct peaks.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent ortho and meta protons on the p-substituted phenol ring and within the spin systems of the two unsubstituted phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton singlet to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across quaternary carbons. Long-range correlations (over 2-3 bonds) would be expected from the methyl protons to the quaternary ethyl carbon and the ipso-carbons of the phenyl rings. Correlations from the aromatic protons on the phenol ring to the quaternary ethyl carbon would confirm the substitution position.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound would display characteristic bands that confirm the presence of its key functional groups.

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group. docbrown.infomsu.edu

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of C-H stretching vibrations on the aromatic rings. vscht.czlibretexts.org

Aliphatic C-H Stretch: Bands corresponding to the methyl group's C-H stretching would appear just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

C=C Aromatic Ring Stretch: Aromatic rings exhibit characteristic stretching vibrations in the 1400-1620 cm⁻¹ region. docbrown.infovscht.cz Multiple sharp bands are expected in both IR and Raman spectra.

C-O Stretch: The stretching vibration of the phenol C-O bond typically results in a strong band in the IR spectrum in the range of 1140-1230 cm⁻¹. docbrown.info

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) IR 3200 - 3600 Strong, Broad
Aromatic C-H Stretch IR, Raman 3000 - 3100 Medium, Sharp
Aliphatic C-H Stretch IR, Raman 2850 - 2975 Medium
C=C Aromatic Stretch IR, Raman 1400 - 1620 Medium to Strong
C-O Stretch IR 1140 - 1230 Strong

The single bonds connecting the aromatic rings to the central quaternary carbon allow for rotational freedom, leading to the possibility of different stable conformations, or rotational isomers (conformers). Vibrational spectroscopy can be a powerful tool for studying this conformational landscape. nih.gov

Different spatial arrangements of the three phenyl groups can result in subtle shifts in the vibrational frequencies of the molecule. By comparing experimentally recorded IR and Raman spectra with spectra predicted from theoretical calculations (such as Density Functional Theory, DFT) for different possible conformers, the most stable conformation in the solid state or in solution can be determined. nih.gov For instance, variations in the fingerprint region (below 1500 cm⁻¹) of the spectra are particularly sensitive to conformational changes and can help distinguish between different rotational isomers. libretexts.org

Table of Mentioned Chemical Compounds

Compound Name

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is established as C₂₀H₁₈O. HRMS analysis measures the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which can be compared against the theoretical value calculated from the masses of its constituent isotopes.

The monoisotopic mass of this compound is 274.135765 Da. chemspider.com An experimentally determined mass that closely matches this theoretical value with a low margin of error (typically in parts per million, ppm) provides strong evidence for the compound's elemental formula.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₂₀H₁₈O
Theoretical Monoisotopic Mass274.135765 Da
Common Adducts (Positive Ion Mode)[M+H]⁺, [M+Na]⁺, [M+K]⁺
Theoretical Mass of [M+H]⁺275.143041 Da

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. A specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. While specific experimental MS/MS data for this compound is not widely available in the literature, a fragmentation pathway can be predicted based on its structure.

The structure contains a quaternary carbon linking a hydroxyl-substituted phenyl ring and two other phenyl rings. The bonds around this sterically hindered carbon are likely points of initial fragmentation. A primary fragmentation event would be the cleavage of the C-C bond to release a stable diphenylmethyl cation (a benzhydryl cation) or a related fragment. Phenolic compounds often exhibit characteristic losses related to the hydroxyl group and the aromatic ring. docbrown.info

A plausible fragmentation pathway would involve the formation of a highly stable triphenylmethyl-type carbocation or rearrangements leading to the loss of one or both of the unsubstituted phenyl groups. The most likely cleavage would result in the formation of the diphenylmethyl cation ([C₁₃H₁₁]⁺) at m/z 167.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ Precursor Ion)
Predicted Product Ion (m/z)Proposed Structure/Fragment LostFragmentation Pathway
197.0972[M - C₆H₅]⁺ or [M+H - C₆H₆]⁺Loss of a phenyl radical or benzene (B151609) molecule
181.0861[M+H - C₇H₈O]⁺Loss of cresol (B1669610) from a rearrangement
167.0855[C₁₃H₁₁]⁺ (Benzhydryl cation)Cleavage of the bond between the quaternary carbon and the hydroxyphenyl group
91.0542[C₇H₇]⁺ (Tropylium cation)Further fragmentation of larger phenyl-containing fragments

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise information on bond lengths, bond angles, and the spatial packing of molecules. As of now, a publicly available crystal structure for this compound has not been reported in crystallographic databases. However, based on its chemical structure, key features of its solid-state arrangement can be hypothesized.

The crystal packing of this compound would be governed by a combination of intermolecular forces.

Hydrogen Bonding: The most significant directional interaction would be hydrogen bonding involving the phenolic hydroxyl (-OH) group. This group can act as a hydrogen bond donor (from the H atom) and a hydrogen bond acceptor (via the lone pairs on the O atom). It is expected that molecules would form chains or other synthons linked by O-H···O hydrogen bonds.

Pi Interactions: The presence of three phenyl rings suggests the possibility of C-H···π interactions and potentially offset π-π stacking between the aromatic rings of adjacent molecules, further stabilizing the crystal lattice.

The final crystal structure would represent the most thermodynamically stable balance of these attractive and repulsive forces.

Absolute configuration describes the spatial arrangement of atoms of a chiral molecule. The concept is only applicable to molecules that are chiral (i.e., non-superimposable on their mirror image).

The molecule this compound possesses a plane of symmetry that runs through the hydroxyphenyl ring and bisects the angle between the other two phenyl rings. The central ethyl carbon is a quaternary carbon but is not a stereocenter, as it is bonded to two identical phenyl groups. Therefore, this compound is an achiral molecule. As it does not have enantiomers, the assignment of an absolute configuration (e.g., R or S) is not applicable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the distribution of electrons and the energies of different molecular orbitals.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a popular quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies for a compound like 4-(1,1-diphenylethyl)phenol would typically involve geometry optimization to find the most stable three-dimensional structure. From this, various electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, Mulliken atomic charges, and the dipole moment would be calculated. These properties provide insights into the molecule's reactivity, stability, and intermolecular interactions. At present, no specific DFT studies on this compound have been published.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, particularly around the ethyl bridge connecting the phenyl and phenol (B47542) rings, suggests the existence of multiple conformations. A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of the resulting structures. This process generates a potential energy surface, or energy landscape, which identifies the low-energy conformers (local minima) and the energy barriers (transition states) between them. Such a study would reveal the preferred shapes of the molecule and the flexibility of its structure. To date, no conformational analysis or energy landscape studies for this compound have been reported.

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis spectra. The absence of computational studies on this molecule means that no such predicted spectroscopic data is currently available.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of this compound at a molecular level can be achieved through reaction pathway modeling. This involves identifying the reactants, products, and any intermediates of a particular reaction and then calculating the geometries and energies of the transition states that connect them. This analysis provides crucial information about the reaction mechanism and its kinetics, such as activation energies. No computational studies modeling the reaction pathways or analyzing the transition states for reactions involving this compound have been found in the literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvation effects, and interactions with other molecules. An MD simulation of this compound, for instance in a solvent like water or an organic solvent, would reveal how the molecule moves and interacts with its environment over time. Currently, there are no published molecular dynamics simulation studies specifically focused on this compound.

Applications in Materials Science and Industrial Chemistry

Utilization as a Monomer in Polymer Synthesis

The presence of a phenolic hydroxyl group allows 4-(1,1-diphenylethyl)phenol to act as a monomer in condensation polymerization reactions, leading to the formation of various polymer backbones.

Polycarbonate Precursors

Polycarbonates are typically synthesized through the reaction of a bisphenol with phosgene (B1210022) or by transesterification with a carbonate such as diphenyl carbonate. uwb.edu.plessentialchemicalindustry.org While bisphenol A is the most common diol used in polycarbonate production, other substituted bisphenols can be incorporated to modify the polymer's properties. essentialchemicalindustry.org Theoretically, this compound, being a monofunctional phenol (B47542), could be used as a chain-terminating agent or co-monomer in polycarbonate synthesis. In this role, it would control the molecular weight of the polymer and introduce the bulky 1,1-diphenylethyl group at the chain ends. This could potentially influence properties such as melt flow, solubility, and impact resistance. However, specific patents or research articles detailing the use of this compound as a polycarbonate precursor were not identified in the conducted searches.

Epoxy Resin Modifiers

Epoxy resins are versatile thermosetting polymers that are cured by reacting with a hardener. Phenolic compounds can act as curing agents or modifiers for epoxy resins. The hydroxyl group of a phenol can react with the epoxide groups of the epoxy resin, leading to cross-linking. researchgate.net Substituted phenols are sometimes used to modify the properties of the cured epoxy. mdpi.com For instance, phenalkamine, derived from cashew nutshell liquid, is used as a hardener to improve the flexibility and wear resistance of epoxy resins. ncsu.edu

Phenolic Resin Components

Phenolic resins, also known as phenol-formaldehyde resins, are synthetic polymers obtained from the reaction of phenol or a substituted phenol with formaldehyde (B43269). wikipedia.org These resins are known for their excellent thermal stability and chemical resistance. mdpi.com The properties of phenolic resins can be tailored by using different types of phenols. For example, alkylated phenols like p-tert-butylphenol are used to produce oil-soluble phenolic resins. hexiechem.commegawidechem.com

Given its structure as a substituted phenol, this compound could theoretically be used as a monomer in the synthesis of phenolic resins. The incorporation of the bulky 1,1-diphenylethyl group into the phenolic resin backbone could lead to polymers with modified solubility, compatibility with other polymers, and potentially enhanced thermal and mechanical properties. A polymer of formaldehyde with 4-(1,1-dimethylethyl)phenol and 4,4'-(1-methylethylidene)bis[phenol] is listed in some chemical databases, suggesting the use of substituted phenols in such polymerizations. epa.gov However, specific research detailing the synthesis and properties of phenolic resins derived from this compound is not available in the searched literature.

Role in Advanced Polymer Materials

The introduction of specific functional groups or bulky substituents can significantly alter the properties of polymers, leading to advanced materials with enhanced performance characteristics.

Enhancing Thermal Stability of Polymers

The thermal stability of polymers is a critical property for many high-performance applications. The incorporation of aromatic structures and bulky side groups can often enhance the thermal stability of a polymer by increasing its glass transition temperature and decomposition temperature. Phenolic compounds, in general, are known to possess antioxidant properties and can contribute to the thermal stability of materials.

The bulky and rigid 1,1-diphenylethyl group in this compound, if incorporated into a polymer backbone or used as an additive, could theoretically restrict the thermal motion of polymer chains, leading to an increase in thermal stability. However, no specific studies were found that investigate the effect of this compound on the thermal stability of polymers. General principles suggest that polymers with higher aromatic content and rigid structures exhibit better thermal performance. mdpi.com

Modifying Mechanical Properties of Polymeric Blends

Polymer blending is a common strategy to create new materials with tailored mechanical properties. semanticscholar.orgmdpi.com The compatibility between the components of a polymer blend is crucial for achieving desired properties. The addition of compatibilizers or modifiers can improve the interfacial adhesion and morphology of the blend.

Theoretically, this compound or its derivatives could act as a compatibilizer or modifier in certain polymer blends. Its aromatic nature might promote interactions with aromatic polymers, while the alkyl portion could interact with polyolefins. The bulky side group could also influence the morphology and chain packing in the blend, thereby affecting mechanical properties such as tensile strength, modulus, and impact resistance. mdpi.com However, there is a lack of specific research data on the use of this compound for modifying the mechanical properties of polymeric blends.

Application as a Chemical Intermediate in Fine Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex, high-value molecules, particularly in the development of specialized polymer additives. Its sterically hindered phenolic structure makes it a valuable building block for creating high-molecular-weight antioxidants and stabilizers. Hindered phenols are a well-established class of antioxidants that function by donating a hydrogen atom from the hydroxyl group to terminate free-radical chain reactions, which are responsible for the degradation of polymeric materials. nih.govnih.gov

The synthesis of advanced, multifunctional antioxidants often involves using smaller phenolic molecules as a foundation. For instance, complex antioxidants such as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene are produced from hindered para-cresol intermediates. google.com In a similar vein, this compound can be utilized as a precursor. The reactive sites on its benzene (B151609) ring, particularly the positions ortho to the hydroxyl group, can undergo further chemical reactions.

One common synthetic route is the Mannich reaction, where the phenol is reacted with formaldehyde and a secondary amine to introduce aminomethyl groups. These functionalized intermediates can then be used to build larger molecular structures. Another key reaction is condensation with aldehydes, such as formaldehyde, to link multiple phenol units together, thereby increasing the molecular weight and thermal stability of the resulting antioxidant. The bulky 1,1-diphenylethyl group provides significant steric hindrance around the phenolic hydroxyl group, which is a key feature for an effective radical scavenger. This steric shielding enhances the stability of the resulting phenoxyl radical, preventing it from engaging in detrimental side reactions and improving its efficiency as a chain-terminating antioxidant.

The general scheme for synthesizing larger, more complex antioxidants from a hindered phenol intermediate is outlined below.

StepReaction TypeReactantsIntermediate/ProductPurpose
1 FunctionalizationThis compound, Formaldehyde, Secondary Amine (e.g., Dimethylamine)Mannich Base IntermediateIntroduces reactive handles for further synthesis.
2 Coupling/CondensationMannich Base Intermediate or original phenol with a linking agent (e.g., Formaldehyde)High-Molecular-Weight Hindered Phenolic AntioxidantIncreases molecular weight to reduce volatility and migration in the final polymer product.
3 EsterificationHindered Phenol derivative, Carboxylic Acid/Acyl ChlorideEster-containing Hindered Phenolic AntioxidantImproves compatibility with specific polymer matrices and can add other functionalities.

Use in Functional Coatings and Resins

The incorporation of this compound into polymer matrices, such as epoxy and phenolic resins, is a strategy to enhance their performance characteristics for specialized applications in coatings and advanced composites. The bulky, non-polar 1,1-diphenylethyl substituent imparts unique properties to the resulting polymer network. researchgate.net

When used as a co-monomer or modifier in epoxy resin formulations, this compound can significantly influence the final properties of the cured material. Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical strength. researchgate.net However, standard bisphenol A (BPA)-based epoxies can have limitations in terms of thermal stability and brittleness. Modifying the resin by incorporating bulky phenolic compounds can lead to a higher glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.comepotek.com An elevated Tg is critical for applications where the material must maintain its structural integrity and mechanical properties at high service temperatures. nih.gov

The large 1,1-diphenylethyl group restricts the rotational freedom of the polymer chains and increases the free volume, which can raise the Tg. epotek.com Furthermore, the aromatic character of the diphenylethyl group can enhance the thermal stability of the resin. However, the introduction of such a large substituent can also impact the cross-linking density of the polymer network. This may affect mechanical properties like tensile strength and modulus. Studies on generally phenolic-modified epoxy resins have shown that while compressive strength might increase at room temperature, it can decrease at elevated temperatures. researchgate.netlookchem.com

In functional coatings, phenolic-modified resins provide excellent protection against corrosion and chemical attack. The hydrophobic nature of the 1,1-diphenylethyl group can improve the moisture resistance of a coating, reducing water absorption and enhancing its barrier properties. This is particularly valuable for marine and industrial maintenance coatings that are exposed to harsh environments.

The table below summarizes the potential effects of modifying a standard epoxy resin with a bulky phenolic compound like this compound, based on general findings for phenolic-modified systems.

PropertyUnmodified Epoxy Resin (Typical)Potential Effect of ModificationRationale
Glass Transition Temperature (Tg) ModerateIncreaseThe bulky group restricts polymer chain mobility. epotek.comnih.gov
Thermal Stability GoodIncreaseAddition of stable aromatic groups.
Mechanical Strength (at room temp) HighPotential IncreaseCan increase intermolecular cross-linking and stiffness. researchgate.netlookchem.com
Mechanical Strength (at high temp) Decreases above TgPotential DecreaseMay disrupt network uniformity and introduce stress points. researchgate.netlookchem.com
Moisture Resistance GoodIncreaseThe hydrophobic diphenylethyl group repels water.
Chemical Resistance ExcellentMaintain or IncreaseThe stable phenolic structure enhances resistance.

Industrial Synthesis Process Optimization (excluding environmental impact or safety assessments)

The primary industrial route for the synthesis of this compound is the Friedel-Crafts alkylation of phenol with 1,1-diphenylethylene (B42955). byjus.comnih.gov This reaction involves the electrophilic substitution of a hydrogen atom on the phenol ring with the 1,1-diphenylethyl carbocation generated from the olefin. Process optimization focuses on maximizing the yield of the desired para-substituted product while minimizing the formation of the ortho-isomer and di- or poly-alkylated byproducts. Key parameters for optimization include the choice of catalyst, reaction temperature, reactant molar ratio, and reaction time. researchgate.net

Catalyst Selection: A variety of acidic catalysts can be employed for this alkylation. Traditional Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but can be difficult to handle. byjus.com Modern industrial processes often favor solid acid catalysts due to their ease of separation from the reaction mixture and potential for regeneration and reuse. These include:

Zeolites (e.g., H-Beta, H-ZSM-5): Their shape-selective properties can favor the formation of the less sterically hindered para-isomer. researchgate.net

Sulfated Zirconia: A strong solid superacid that can catalyze the reaction under milder conditions.

Acidic Clays (e.g., Montmorillonite K-10): A cost-effective option that can promote the reaction.

Cation-exchange resins (e.g., Amberlyst-15): These polymeric catalysts are also effective and easily separable. researchgate.net

Optimization of Reaction Conditions: The selectivity and yield of the reaction are highly dependent on the operational parameters.

Molar Ratio (Phenol:Olefin): A high molar excess of phenol is typically used. This favors the formation of mono-alkylated products by increasing the probability that the olefin will react with an unreacted phenol molecule rather than an already alkylated one. This suppresses the formation of di- and tri-substituted phenols.

Temperature: The reaction temperature influences both the reaction rate and the product distribution. Higher temperatures generally increase the reaction rate but can lead to a decrease in selectivity, favoring the thermodynamically more stable para-isomer but also potentially causing side reactions or catalyst deactivation. Optimal temperatures often fall within the range of 80-160°C, depending on the catalyst's activity. researchgate.net

Catalyst Loading and Activity: The amount of catalyst must be optimized to achieve a reasonable reaction rate without promoting unwanted side reactions. The catalyst's acidity and pore structure are critical; for instance, catalysts with larger pores can accommodate the bulky reactants and products, preventing deactivation. researchgate.net

The following tables provide illustrative data from studies on the alkylation of phenol with various olefins, demonstrating the principles of process optimization that are applicable to the synthesis of this compound.

Table 7.5.1: Effect of Catalyst on Phenol Alkylation with Styrene (Data is representative of typical trends in Friedel-Crafts alkylation)

CatalystPhenol Conversion (%)Selectivity for para-isomer (%)
Sulfated Zirconia9585
Zeolite H-Beta8892
Montmorillonite K-107578
Amberlyst-158580

Table 7.5.2: Influence of Reaction Parameters on Alkylation of Phenol with an Olefin (Data is representative of typical trends)

ParameterValuePhenol Conversion (%)para-Selectivity (%)
Temperature 80 °C7090
120 °C9585
160 °C9875
Phenol/Olefin Molar Ratio 1:16065 (high di-alkylation)
3:18588
5:19295

Through careful selection of a shape-selective solid acid catalyst and optimization of the phenol-to-olefin ratio and temperature, industrial processes can achieve high yields and excellent selectivity for the desired this compound product.

Analytical Detection and Quantification Methods

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation of 4-(1,1-Diphenylethyl)phenol from complex mixtures, enabling its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, are the most commonly employed techniques.

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

For the analysis of alkylphenols, including compounds structurally similar to this compound, reversed-phase HPLC is a common approach. The separation is influenced by the mobile phase composition, which is often a gradient mixture of an aqueous solution (potentially with additives like acetic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). fishersci.comnih.gov Detection is frequently performed using a UV-Vis detector, as the phenolic ring exhibits strong absorbance in the ultraviolet region. theseus.fiscirp.org For enhanced sensitivity and selectivity, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. dss.go.thnih.govnih.gov

Table 1: Illustrative HPLC Conditions for Phenolic Compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Start with 50% B, increase to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm

| Injection Volume | 20 µL |

This table presents typical starting conditions for the analysis of phenolic compounds and may require optimization for this compound.

Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile phenolic compounds. ufl.eduphenomenex.com Due to the polarity of the hydroxyl group, derivatization is often performed to improve chromatographic peak shape and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA) or acetylating agents.

The separation is typically carried out on a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) is a common detector for the quantification of organic compounds, providing a response that is proportional to the number of carbon atoms. scioninstruments.comyoutube.com

Table 2: Typical GC-FID Parameters for Phenolic Compound Analysis

Parameter Condition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

These parameters are illustrative and should be optimized for the specific analysis of this compound.

For unambiguous identification and highly sensitive quantification, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile phenolic compounds. mdpi.com Reversed-phase LC is typically coupled with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. shimadzu.com ESI is generally operated in negative ion mode for phenols, as the acidic proton is readily lost to form the [M-H]⁻ ion. Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. dphen1.comnih.gov

Table 3: Example Mass Spectrometry Data for a Related Compound: 4-(1-Phenylethyl)phenol

m/z (relative intensity) Putative Fragment
198 (M+) Molecular Ion
183 [M - CH₃]⁺

This data is for 4-(1-phenylethyl)phenol and serves as a reference for the potential fragmentation of this compound. nih.govnist.gov

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler and more rapid approach for the quantification of this compound, particularly when the sample matrix is not overly complex or after a suitable cleanup procedure.

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The phenolic chromophore in this compound is expected to exhibit strong absorbance in the UV region. For phenol (B47542) itself in methanol, the maximum absorption (λmax) is observed around 270 nm. researchgate.net The presence of the diphenylethyl substituent on the phenol ring may cause a slight shift in the λmax. Quantitative analysis can be performed by measuring the absorbance at the λmax and using a calibration curve prepared with standards of known concentrations.

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm)
Methanol ~270-280
Ethanol ~270-280

These are estimated values based on the UV absorption of similar phenolic compounds.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. Phenolic compounds are known to exhibit native fluorescence. For phenol, the excitation maximum is around 270 nm and the emission maximum is around 300 nm. aatbio.com The specific excitation and emission wavelengths for this compound would need to be determined experimentally but are expected to be in a similar range. For non-fluorescent or weakly fluorescent phenols, derivatization with a fluorescent labeling agent can significantly enhance the sensitivity of the analysis. dss.go.thnih.govnih.gov

Table 5: Typical Fluorescence Properties of Phenolic Compounds

Compound Class Excitation Wavelength (nm) Emission Wavelength (nm)

This table provides general fluorescence characteristics of phenols. The exact wavelengths for this compound may vary.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often rapid approach for the detection of phenolic compounds. These techniques are based on the oxidation of the phenolic hydroxyl group at an electrode surface, which generates a measurable electrical signal.

The electrochemical oxidation of phenols typically involves the transfer of electrons and protons to form a phenoxy radical. The ease of this oxidation is influenced by the substituents on the aromatic ring. For this compound, the bulky diphenylethyl group at the para position would influence its electrochemical behavior.

Common voltammetric techniques employed for the detection of phenolic compounds include:

Cyclic Voltammetry (CV): A fundamental technique used to study the redox properties of a compound. It can provide information on the oxidation potential of this compound.

Differential Pulse Voltammetry (DPV): A more sensitive technique than CV, often used for quantitative analysis due to its ability to discriminate against background currents.

Square Wave Voltammetry (SWV): Another sensitive technique that allows for rapid analysis.

To enhance the sensitivity and selectivity of electrochemical detection, chemically modified electrodes are often utilized. These modifications can involve the use of nanomaterials, polymers, or enzymes to facilitate the electron transfer process or to selectively bind the target analyte. While no specific modified electrodes have been reported for this compound, materials used for general phenol detection could be adapted.

Table 1: Examples of Electrochemical Sensors for Phenol Detection

Electrode ModificationTechniqueLinear Range (M)Detection Limit (M)
Platinum nanoparticles on graphite-like carbon nitrideAmperometry2 x 10-6 - 2 x 10-56.67 x 10-7nih.gov
Graphene and acetylene black paste hybridDifferential Pulse Voltammetry2 x 10-8 - 8 x 10-6 and 8 x 10-6 - 1 x 10-48 x 10-9mdpi.com
Poly (adenine) modified graphene pasteDifferential Pulse Voltammetry2 x 10-6 - 8 x 10-6 and 1 x 10-5 - 1.5 x 10-42.4 x 10-7openchemicalengineeringjournal.com
Surface molecularly imprinted polymer on multi-walled carbon nanotubesDifferential Pulse Voltammetry1 x 10-8 - 1.8 x 10-64.2 x 10-9rsc.org

Sample Preparation and Matrix Effects in Analytical Research

The accurate quantification of this compound in environmental or biological samples necessitates effective sample preparation to isolate the analyte from interfering matrix components. The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte.

Common Sample Preparation Techniques for Phenolic Compounds:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquids. For phenolic compounds in aqueous samples, this often requires pH adjustment to ensure the analyte is in its neutral form to facilitate extraction into an organic solvent. nih.gov

Solid-Phase Extraction (SPE): A widely used technique that involves passing a liquid sample through a solid sorbent that retains the analyte. nih.govresearchgate.net The analyte is then eluted with a small volume of a suitable solvent. nih.govresearchgate.net For phenolic compounds, reversed-phase sorbents like C18 are common. nih.gov

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. researchgate.net The analyte adsorbs to the fiber and is then thermally desorbed into the injection port of a gas chromatograph. researchgate.net

Microwave-Assisted Extraction (MAE): Used for solid samples, this technique employs microwave energy to heat the solvent and sample, accelerating the extraction process. colab.ws

Table 2: Overview of Sample Preparation Methods for Phenols in Different Matrices

Sample MatrixPreparation MethodAnalytical MethodReference
WaterAcidification and extraction with methylene chlorideGC-FID nih.gov
Occupational AirSorption on XAD-2, desorption with acetonitrileHPLC-electrochemical detector and HPLC-UV nih.gov
SoilMicrowave-assisted solvent extractionGC-ECD nih.gov
PlasmaDenaturation and extraction, followed by lipid removalGC-ECD scispace.comresearchgate.net

Matrix Effects:

In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), matrix effects can significantly impact the accuracy and precision of quantification. nih.govlongdom.org Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. chromatographytoday.comchromatographyonline.com This can lead to either ion suppression or enhancement, resulting in underestimation or overestimation of the analyte concentration. chromatographytoday.comchromatographyonline.com

The complex nature of environmental and biological samples makes them prone to matrix effects. dphen1.com For a non-polar compound like this compound, lipids and other organic matter are likely sources of matrix interference.

Strategies to Mitigate Matrix Effects:

Effective Sample Cleanup: Thorough sample preparation to remove interfering components is the first line of defense against matrix effects. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

Internal Standards: The use of an internal standard, particularly an isotopically labeled version of the analyte, is a highly effective way to correct for both matrix effects and variations in sample recovery. longdom.org

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components can also reduce matrix effects. chromatographytoday.com

Environmental Chemistry and Fate Excluding Ecotoxicity/safety

Degradation Pathways in Environmental Matrices

The degradation of 4-(1,1-Diphenylethyl)phenol in the environment is anticipated to proceed through pathways common to other phenolic compounds, namely photolytic and oxidative processes. These pathways involve the transformation of the parent molecule into various intermediate products, ultimately leading to mineralization.

Photolytic Degradation Studies

Interactive Table: General Findings on Phenol (B47542) Photodegradation

ParameterObservationRelevant Compounds
Light Source UV irradiation is effective, especially in the presence of a catalyst like TiO₂.Phenol, 4-chlorophenol
Intermediates Hydroxylated derivatives (e.g., catechol, hydroquinone) are common.Phenol
Influencing Factors pH and the presence of oxidizing agents (e.g., H₂O₂) significantly affect the degradation rate.Phenol

Oxidative Degradation Processes

Oxidative degradation is a key pathway for the removal of phenolic compounds from the environment. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive oxygen species such as hydroxyl radicals (•OH), are effective in degrading a wide range of organic pollutants, including phenols mdpi.com.

The reaction of phenols with hydroxyl radicals is a primary mechanism of their atmospheric and aquatic degradation cdc.gov. These reactions can lead to the formation of phenoxyl radicals and various hydroxylated and ring-opened products nih.govresearchgate.netrsc.org. Ozonation is another effective oxidative treatment for phenol-containing wastewater, where ozone can directly react with the phenol molecule or generate hydroxyl radicals that contribute to its degradation mdpi.comnih.govnih.govmdpi.com.

While specific studies on the oxidative degradation of this compound are scarce, it is expected to be susceptible to attack by strong oxidants. The electron-donating hydroxyl group activates the aromatic ring, making it a target for electrophilic attack by oxidizing species. The degradation products would likely result from the hydroxylation of the aromatic ring and subsequent ring cleavage, as well as potential oxidation of the alkyl substituent.

Bio-transformation and Microbial Degradation Studies (Focus on Pathways, not Effects)

Microbial degradation is a crucial process in the natural attenuation of organic pollutants. Many microorganisms, including bacteria and fungi, have been shown to degrade phenol and its derivatives nih.govacademicjournals.orgresearchgate.netfrontiersin.orgresearchgate.netnih.govupb.ro. The aerobic biodegradation of phenol typically proceeds through an initial hydroxylation to form catechol, which is then subjected to ring cleavage via either the ortho or meta pathway, leading to intermediates that can enter central metabolic cycles nih.govfrontiersin.orgnih.govupb.ro.

Specific research on the microbial degradation of this compound is not available in the reviewed literature. The large and branched diphenylmethyl substituent may pose a challenge for microbial enzymes, potentially leading to slower degradation rates compared to simpler phenols. However, some enzymes, such as 4-ethylphenol methylenehydroxylase, have been shown to act on a range of 4-alkylphenols, catalyzing the hydroxylation of the alkyl side chain nih.gov. This suggests that enzymatic attack on the alkyl group of this compound could be a possible biotransformation pathway.

Interactive Table: Common Microbial Degradation Pathways for Phenols

PathwayKey EnzymeIntermediateCommon Microorganisms
ortho-cleavageCatechol 1,2-dioxygenasecis,cis-Muconic acidPseudomonas, Acinetobacter
meta-cleavageCatechol 2,3-dioxygenase2-Hydroxymuconic semialdehydePseudomonas

Analytical Monitoring in Environmental Samples (Focus on Detection, not Risk Assessment)

The detection and quantification of phenolic compounds in environmental matrices such as water, soil, and air are essential for monitoring their presence and distribution. A variety of analytical methods have been developed for this purpose.

For the analysis of phenols in environmental samples, techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed nih.govdphen1.comnih.govresearchgate.net. These chromatographic methods are often coupled with sensitive detectors like flame ionization detectors (FID), mass spectrometers (MS), or UV detectors.

Sample preparation is a critical step in the analytical process, often involving extraction techniques to isolate and concentrate the target analytes from the sample matrix. For solid samples like soil and sediment, methods such as ultrasonic assisted solvent extraction (UASE), pressurized liquid extraction (PLE), and Soxhlet extraction are frequently used dphen1.comnih.gov. For water samples, solid-phase extraction (SPE) is a common pre-concentration technique.

While there are no specific standardized methods exclusively for this compound, the general methods developed for other alkylphenols and bisphenol A could likely be adapted for its analysis dphen1.comnih.gov. The choice of the specific analytical conditions would depend on the physicochemical properties of this compound.

Interactive Table: Analytical Techniques for Phenol Detection

Analytical MethodSample MatrixSample PreparationCommon Detector
Gas Chromatography (GC)Air, Water, SoilSolid-phase extraction, Solvent extractionFlame Ionization Detector (FID), Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)Water, SoilSolid-phase extraction, Ultrasonic assisted extractionUV Detector, Fluorescence Detector, Mass Spectrometry (MS)
SpectrophotometryWaterDistillation, ExtractionUV-Vis Spectrophotometer

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways

The logical and most direct synthetic route to 4-(1,1-Diphenylethyl)phenol is the Friedel-Crafts alkylation of phenol (B47542) with 1,1-diphenylethylene (B42955). Future research could systematically investigate this reaction to optimize conditions and improve efficiency.

Key Research Questions:

Catalyst Systems: A thorough investigation into various Lewis and Brønsted acid catalysts could be undertaken to maximize the yield and regioselectivity for the para-substituted product. This could include traditional catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄), as well as solid acid catalysts such as zeolites or ion-exchange resins, which could offer environmental and processing advantages.

Reaction Conditions: A detailed study of the effects of temperature, solvent, and reactant stoichiometry would be essential to develop an optimized and scalable synthetic protocol. The goal would be to achieve high conversion rates while minimizing the formation of ortho-isomers or di-substituted byproducts.

Purification Techniques: Development of efficient methods for the isolation and purification of this compound from the reaction mixture would be a critical component of this research, ensuring high purity for subsequent studies and potential applications.

A data table for a hypothetical reaction optimization study is presented below.

CatalystTemperature (°C)SolventMolar Ratio (Phenol:Olefin)Yield (%)
AlCl₃25Dichloromethane2:1Data not available
H₂SO₄50Heptane3:1Data not available
Amberlyst-1580Toluene5:1Data not available
Zeolite H-Beta120No Solvent5:1Data not available

Development of Advanced Materials with Enhanced Properties

Phenolic compounds are fundamental building blocks for a variety of polymers and materials. The bulky 1,1-diphenylethyl substituent on this compound could impart unique properties to such materials.

Potential Areas of Investigation:

Polymer Synthesis: This compound could serve as a monomer or a modifying agent in the synthesis of polymers such as polycarbonates, polyesters, or epoxy resins. The bulky diphenylmethyl group could enhance thermal stability, increase the glass transition temperature (Tg), and improve the refractive index of these materials.

Antioxidant Applications: Phenols are well-known for their antioxidant properties. Research could be conducted to evaluate the efficacy of this compound as a stabilizer in plastics, elastomers, and lubricants to prevent oxidative degradation. Its high molecular weight might reduce volatility, making it suitable for high-temperature applications.

Integration into Sustainable Chemical Processes

Future research could also focus on the environmental footprint of this compound, from its synthesis to its potential applications and degradation.

Key Sustainability Research:

Green Synthesis Routes: In line with the exploration of novel synthetic pathways, a specific focus could be placed on developing "green" synthesis methods. This would involve the use of non-toxic solvents, reusable catalysts, and energy-efficient processes to minimize environmental impact.

Biodegradability Studies: An essential area of modern chemical research is understanding the environmental fate of new compounds. Studies to assess the biodegradability of this compound would be crucial to determine its persistence and potential for bioaccumulation.

Interdisciplinary Research Opportunities

The unique structure of this compound may open doors to interdisciplinary research, although this remains highly speculative without foundational data.

Potential Interdisciplinary Avenues:

Medicinal Chemistry: While there is no current indication of biological activity, the structure could be used as a scaffold for the synthesis of new molecules with potential pharmaceutical applications. The phenolic hydroxyl group and the hydrophobic diphenylmethyl moiety offer sites for further functionalization.

Supramolecular Chemistry: The aromatic rings and the hydroxyl group could participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. This could allow for its use in the design of host-guest systems, molecular sensors, or self-assembling materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,1-Diphenylethyl)phenol?

  • Methodology : Synthesis can involve Friedel-Crafts alkylation of phenol with 1,1-diphenylethylene using Lewis acid catalysts (e.g., AlCl₃). Alternatively, nucleophilic aromatic substitution on 4-bromophenol with a 1,1-diphenylethyl Grignard reagent may be employed. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical. Safety protocols for handling reactive intermediates (e.g., alkyl halides, strong acids) must align with hazard assessments, including gas evolution monitoring during reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Analytical Techniques :
  • NMR Spectroscopy : Confirm substitution pattern (e.g., aromatic protons, tert-alkyl group integration).
  • HPLC : Assess purity (>98%) using a C18 column and UV detection at 270 nm.
  • Mass Spectrometry : Validate molecular weight (MW: 272.35 g/mol) via ESI-MS or GC-MS.
  • Reference standards and retention indices from databases like PubChem or ECHA ensure accuracy .

Q. What factors influence the stability of this compound in experimental conditions?

  • Methodology : Stability studies should evaluate:

  • pH : Degradation kinetics in acidic/basic media (e.g., 0.1 M HCl/NaOH at 25°C).
  • Temperature : Accelerated aging tests (e.g., 40°C for 30 days) with periodic HPLC analysis.
  • Light Exposure : UV-vis spectroscopy to detect photodegradation products.
  • Environmental factors (e.g., oxygen, humidity) can induce oxidation or hydrolysis, requiring inert storage conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and thermodynamic properties of this compound?

  • Methodology :

  • Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
  • Thermodynamic Data : Enthalpy of formation (ΔfH°) and bond dissociation energies.
  • Electronic Structure : HOMO-LUMO gaps and electrostatic potential maps for reactivity insights.
  • Compare results with experimental thermochemistry data from similar tert-alkylphenols (e.g., ΔrH° = -9.9 kJ/mol for phenylphenylolpropane equilibrium) .

Q. What experimental designs are optimal for analyzing the compound’s degradation pathways in environmental matrices?

  • Methodology :

  • Ecotoxicological Assays : Aerobic/anaerobic biodegradation studies using soil/water microcosms (OECD 301/302 guidelines).
  • Advanced Analytics :
  • LC-QTOF-MS : Identify transformation products (e.g., hydroxylated or cleaved derivatives).
  • Isotope Labeling : Track degradation using ¹³C-labeled analogs.
  • Environmental persistence parameters (e.g., half-life, log Kow) should be modeled using EPI Suite or TEST software .

Q. How can structure-activity relationships (SAR) guide the development of this compound derivatives for biological applications?

  • Methodology :

  • SAR Framework :
  • Substituent Effects : Introduce electron-withdrawing/donating groups to modulate antibacterial activity (e.g., MIC against S. aureus).
  • Steric Considerations : Compare tert-alkyl vs. linear alkyl chains on phenolic ring interactions with target enzymes.
  • In Silico Docking : Use AutoDock Vina to simulate binding affinities with microbial proteins (e.g., dihydrofolate reductase) .

Key Considerations

  • Contradictions : While no direct data exists for this compound, analog studies (e.g., tert-butylphenols) suggest potential discrepancies in log Kow predictions due to steric effects.
  • Unresolved Issues : Mechanisms of microbial resistance to phenolic derivatives remain unclear, warranting proteomic/metabolomic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.